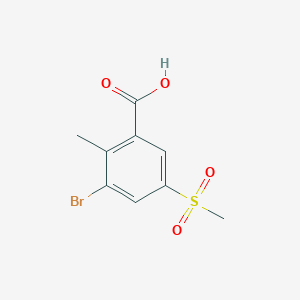

3-Bromo-5-methanesulfonyl-2-methylbenzoic acid

Description

Properties

IUPAC Name |

3-bromo-2-methyl-5-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4S/c1-5-7(9(11)12)3-6(4-8(5)10)15(2,13)14/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFFGBGHLZUDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)S(=O)(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427379-34-7 | |

| Record name | 3-bromo-5-methanesulfonyl-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methanesulfonyl-2-methylbenzoic acid typically involves multiple steps. One common method starts with the bromination of 2-methylbenzoic acid to introduce the bromine atom at the 3-position. This is followed by the introduction of the methanesulfonyl group at the 5-position through sulfonation reactions. The reaction conditions often involve the use of bromine or brominating agents and sulfonating agents under controlled temperatures and pH levels.

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-5-methanesulfonyl-2-methylbenzoic acid may involve large-scale bromination and sulfonation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 3-Bromo-5-methanesulfonyl-2-methylbenzoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The methanesulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted benzoic acids.

Oxidation Products: Sulfones or sulfoxides.

Coupling Products: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

Pharmaceutical Development

3-Bromo-5-methanesulfonyl-2-methylbenzoic acid is utilized as an intermediate in synthesizing biologically active compounds, including:

- VEGFR-2 Inhibitors : Used in developing treatments for cancer by inhibiting vascular endothelial growth factor receptors.

- Anti-inflammatory Agents : Derivatives are explored for their potential to reduce inflammation.

Case Study Example :

In a study focused on synthesizing quinoline amide derivatives as novel VEGFR-2 inhibitors, 3-Bromo-5-methanesulfonyl-2-methylbenzoic acid served as a key building block, demonstrating significant biological activity against target receptors .

Agrochemical Applications

The compound is also valuable in the agrochemical sector for developing herbicides and pesticides. Its unique reactivity allows for modifications that enhance efficacy against various pests.

Material Science

In material science, this compound is used to create specialty chemicals and advanced materials. Its ability to participate in coupling reactions enables the formation of complex polymers.

Comparison with Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| 3-Bromo-2-methylbenzoic acid | Lacks methanesulfonyl group | Less versatile |

| 5-Methanesulfonyl-2-methylbenzoic acid | Lacks bromine atom | Limited reactivity |

| 2-Methylbenzoic acid | Lacks both functional groups | Minimal synthetic applications |

Mechanism of Action

The mechanism of action of 3-Bromo-5-methanesulfonyl-2-methylbenzoic acid depends on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Observations :

Electron-Withdrawing Effects: The methanesulfonyl group in the target compound (–SO₂CH₃) provides stronger electron withdrawal than the nitro group (–NO₂) in 3-bromo-5-nitrobenzoic acid, leading to higher acidity and reactivity in nucleophilic substitution reactions . The methoxycarbonyl group (–COOCH₃) in 3-bromo-5-(methoxycarbonyl)benzoic acid offers intermediate electron withdrawal, making it less acidic (pKa ~3.5) than the target compound .

Biological Activity: Sulfonamide derivatives (e.g., compound in ) exhibit potent enzyme inhibition due to hydrogen bonding via the –NH– group, whereas the target compound’s methanesulfonyl group may improve metabolic stability by resisting hydrolysis .

Biological Activity

3-Bromo-5-methanesulfonyl-2-methylbenzoic acid (CAS No. 1427379-34-7) is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a bromine atom, a methanesulfonyl group, and a methyl group attached to a benzoic acid framework. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C9H9BrO4S

- Molecular Weight : 193.14 g/mol

- Structure : The compound features a bromine atom at the 3-position, a methanesulfonyl group at the 5-position, and a methyl group at the 2-position of the benzoic acid ring.

The biological activity of 3-Bromo-5-methanesulfonyl-2-methylbenzoic acid is largely dependent on its derivatives and how they interact with biological targets. The following mechanisms have been identified:

- Enzyme Inhibition : Derivatives of this compound may act as inhibitors for various enzymes, including those involved in inflammatory processes.

- Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially making them useful in treating infections.

- Anti-inflammatory Effects : The methanesulfonyl group may contribute to anti-inflammatory activities by modulating pathways related to inflammation.

Case Studies and Experimental Data

Research has highlighted various aspects of the biological activity of 3-Bromo-5-methanesulfonyl-2-methylbenzoic acid:

-

Antimicrobial Studies :

Compound Bacterial Strain Zone of Inhibition (mm) 3-Bromo-5-methanesulfonyl-2-methylbenzoic acid Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 - Anti-inflammatory Activity :

- DPP-4 Inhibition :

Synthesis and Applications

The synthesis of 3-Bromo-5-methanesulfonyl-2-methylbenzoic acid typically involves multi-step reactions starting from simpler benzoic acid derivatives. This compound serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals . Its unique reactivity allows for various chemical transformations, making it valuable in drug development.

Q & A

Q. What are the optimal synthetic routes for preparing 3-bromo-5-methanesulfonyl-2-methylbenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of benzoic acid derivatives. Key steps include:

- Bromination : Electrophilic substitution using Br₂ or NBS (N-bromosuccinimide) under controlled conditions (e.g., DCM solvent, 0–5°C) to introduce the bromo group at the 3-position .

- Methanesulfonylation : Sulfonyl groups are introduced via nucleophilic aromatic substitution (e.g., using methanesulfonyl chloride and a Lewis acid catalyst like AlCl₃) .

- Methylation : Methylation at the 2-position can be achieved using methyl iodide and a base (e.g., K₂CO₃ in DMF) .

Critical Parameters : Reaction temperature, solvent polarity, and stoichiometry significantly affect regioselectivity and yield. For example, flow chemistry methods improve reproducibility and reduce side reactions compared to batch processes .

Q. Which analytical techniques are most effective for characterizing 3-bromo-5-methanesulfonyl-2-methylbenzoic acid?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methanesulfonyl group at δ 3.3–3.5 ppm for CH₃) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 306.97) .

- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of substituents using SHELX software .

- HPLC/Purity Analysis : >98% purity is achievable via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory reactivity data in cross-coupling reactions involving this compound?

- Methodological Answer : Contradictions in Suzuki or Heck coupling outcomes (e.g., low yields with Pd catalysts) may arise from steric hindrance from the methanesulfonyl group. Strategies include:

- Ligand Screening : Bulky ligands (e.g., SPhos) improve catalyst turnover by mitigating steric effects .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of the sulfonyl group, facilitating coupling .

- Kinetic Profiling : Monitor reaction intermediates via in-situ IR or LC-MS to identify rate-limiting steps .

Q. What role does the methanesulfonyl group play in modulating bioactivity, and how can this be exploited in drug design?

- Methodological Answer : The electron-withdrawing methanesulfonyl group enhances binding to hydrophobic enzyme pockets (e.g., kinase targets). Computational approaches include:

- Docking Studies : Use Schrödinger Suite or AutoDock to predict interactions with biological targets (e.g., thromboxane receptors) .

- SAR Analysis : Compare analogues with/without sulfonyl groups to quantify potency changes (e.g., IC₅₀ shifts in enzyme assays) .

Case Study : Derivatives of this compound have shown promise as thromboxane receptor antagonists via regioselective Heck cross-coupling .

Q. How should researchers address discrepancies between computational predictions and experimental data in structure-activity relationship (SAR) studies?

- Methodological Answer : Iterative validation is critical:

- Re-evaluate Force Fields : Adjust parameters (e.g., partial charges for sulfonyl groups) in molecular dynamics simulations .

- Synthesize Control Analogues : Test computationally "inactive" variants to confirm false negatives .

- Data Triangulation : Combine DFT calculations, crystallography, and bioassays to reconcile outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.